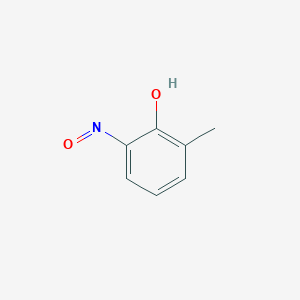
(Cyclopentylidenemethoxy)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclopentylidenemethoxy)(trimethyl)silane is an organosilicon compound that features a cyclopentylidene group attached to a methoxy group, which is further bonded to a trimethylsilyl group. This compound is part of the broader class of organosilanes, which are known for their versatility in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopentylidenemethoxy)(trimethyl)silane typically involves the reaction of cyclopentylidene methanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Cyclopentylidene methanol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction is typically conducted at elevated temperatures to increase the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(Cyclopentylidenemethoxy)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in the presence of suitable catalysts.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for reduction reactions.
Substitution: Nucleophiles such as alkoxides or amines are used for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds with the elimination of the silyl group.
Substitution: Various substituted organosilanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Cyclopentylidenemethoxy)(trimethyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of (Cyclopentylidenemethoxy)(trimethyl)silane involves the formation of stable silicon-oxygen bonds. The compound can act as a radical-based reducing agent, where the trimethylsilyl group stabilizes the intermediate radicals formed during the reaction. This stabilization allows for selective and efficient transformations in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: Similar in structure but lacks the cyclopentylidene group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Allyltrimethylsilane: Features an allyl group instead of a cyclopentylidene group.
Uniqueness
(Cyclopentylidenemethoxy)(trimethyl)silane is unique due to the presence of the cyclopentylidene group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in specific synthetic applications where other organosilanes may not be as effective.
Eigenschaften
CAS-Nummer |
60484-91-5 |
|---|---|
Molekularformel |
C9H18OSi |
Molekulargewicht |
170.32 g/mol |
IUPAC-Name |
cyclopentylidenemethoxy(trimethyl)silane |
InChI |
InChI=1S/C9H18OSi/c1-11(2,3)10-8-9-6-4-5-7-9/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
PESYDKWMGLWLHW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC=C1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



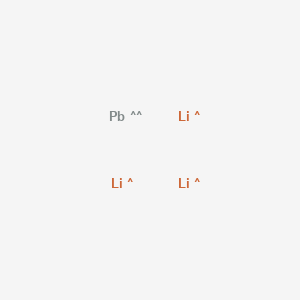

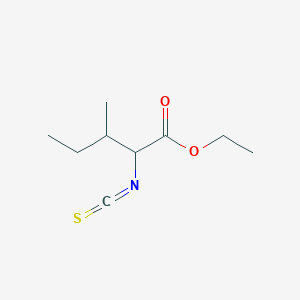
![1-[2,3-Bis(2,4-dichlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14599977.png)
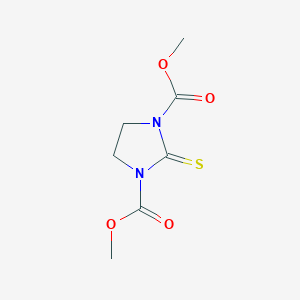
![7-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B14599983.png)
![3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14599986.png)
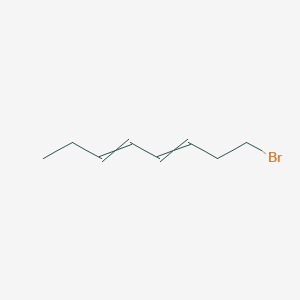
![1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione](/img/structure/B14599992.png)


![Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14600000.png)
